2,2-diethoxyethyl Benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

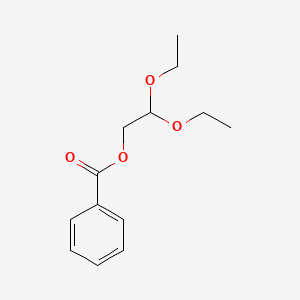

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473583 | |

| Record name | 2,2-diethoxyethyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64904-47-8 | |

| Record name | 2,2-diethoxyethyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Benzoate Esters in Organic Synthesis and Material Science

To appreciate the role of 2,2-diethoxyethyl benzoate (B1203000), one must first understand the importance of benzoate esters, the chemical class to which it belongs. Benzoate esters are derivatives of benzoic acid and are characterized by a benzene (B151609) ring attached to an ester group. wikipedia.org Their utility is widespread and significant in both the synthesis of new molecules and the creation of advanced materials.

In the realm of organic synthesis , benzoate esters are pivotal. They are frequently employed as intermediates in the creation of a vast number of products, including pharmaceuticals, fine chemicals, and solvents. dergipark.org.tr The synthesis of these esters, typically achieved through the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental reaction in organic chemistry. dergipark.org.tr Benzoate esters themselves can undergo further reactions; for instance, they can be reduced to form aldehydes and alcohols. wikipedia.org

In material science , benzoate esters are crucial as plasticizers, additives that increase the flexibility and durability of polymers. google.com They are also used in the production of dyes, lubricants, and coatings. dergipark.org.tr The specific properties of a given benzoate ester, such as its viscosity and solvent characteristics, determine its suitability for a particular application in polymer compositions like paints, adhesives, and sealants. google.com Furthermore, their pleasant and characteristic odors make many esters valuable in the fragrance and flavor industries. chemistrytalk.orglabxchange.org

Structural Framework of 2,2 Diethoxyethyl Benzoate: an Acetal Ester Hybrid

The chemical identity of 2,2-diethoxyethyl benzoate (B1203000) is defined by its unique hybrid structure, which contains both an ester and an acetal (B89532) functional group.

The ester group (R-COOR') consists of a carbonyl center attached to two oxygen atoms, one of which is connected to another carbon chain. labxchange.org Esters are polar molecules but are less so than alcohols, and they can act as hydrogen bond acceptors. pressbooks.pub This affects their physical properties, such as boiling point and solubility. pressbooks.pubsolubilityofthings.com Chemically, the ester group is susceptible to hydrolysis, a reaction that splits the ester back into a carboxylic acid and an alcohol, which can be catalyzed by acid or base.

The acetal group (R₂C(OR')₂) features a central carbon atom single-bonded to two alkoxy (-OR) groups. wikipedia.orglscollege.ac.in Acetals are notably stable in neutral or basic conditions but are readily hydrolyzed back to an aldehyde or ketone and alcohols in the presence of aqueous acid. masterorganicchemistry.comorganicchemistrytutor.com This reactivity makes the acetal group a common choice for a "protecting group" in organic synthesis, where it can mask the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. lscollege.ac.intotal-synthesis.com

The dual-functionality of 2,2-diethoxyethyl benzoate, combining a benzoate ester and a diethoxy acetal, presents distinct possibilities for chemical manipulation. The differential stability of the two groups under varying pH conditions allows for selective reactions. For example, one could hydrolyze the acetal under mild acidic conditions while leaving the ester group intact, or conversely, saponify the ester under basic conditions without affecting the acetal. researchgate.net This selective reactivity makes it a versatile building block in complex organic syntheses.

Spectroscopic Characterization of 2,2 Diethoxyethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of 2,2-diethoxyethyl benzoate (B1203000) is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the benzoate group are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to coupling with adjacent protons. Specifically, the two protons ortho to the carbonyl group are the most deshielded and would likely appear around δ 8.0 ppm as a doublet, while the meta and para protons would resonate at slightly higher fields. iucr.org

The protons of the ethoxy groups and the ethyl chain attached to the benzoate ester are found in the upfield region of the spectrum. The acetal (B89532) proton (-O-CH-O-) is anticipated to be a triplet around δ 4.6 ppm, coupled to the adjacent methylene (B1212753) group. The methylene protons of the ethyl group attached to the ester oxygen (O-CH₂) would resonate around δ 4.4 ppm as a doublet. The two methylene groups of the ethoxy substituents (-O-CH₂-CH₃) are diastereotopic and are expected to show complex multiplets in the range of δ 3.6-3.8 ppm. Finally, the methyl protons (-CH₃) of the two ethoxy groups would appear as a triplet around δ 1.2 ppm. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Patterns for 2,2-Diethoxyethyl Benzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho) | ~ 8.0 | d |

| Aromatic (meta, para) | ~ 7.4 - 7.6 | m |

| Acetal CH | ~ 4.6 | t |

| Ester CH₂ | ~ 4.4 | d |

| Ethoxy CH₂ | ~ 3.6 - 3.8 | m |

| Ethoxy CH₃ | ~ 1.2 | t |

This is a predictive table based on analogous structures. Actual values may vary. d=doublet, t=triplet, m=multiplet.

In the ¹³C-NMR spectrum, the carbonyl carbon of the ester group is the most deshielded, with a characteristic signal expected around δ 166 ppm. iucr.org The quaternary carbon of the benzene ring attached to the ester group typically appears around δ 130 ppm. orgchemboulder.com The aromatic CH carbons resonate in the δ 128-133 ppm range. orgchemboulder.com

The carbon atoms of the diethoxyethyl moiety are observed at higher field strengths. The acetal carbon (-O-CH-O-) is expected around δ 100 ppm. rsc.org The methylene carbon of the ester group (O-CH₂) should appear near δ 66 ppm, while the methylene carbons of the ethoxy groups (-O-CH₂-CH₃) are predicted to be around δ 62 ppm. The methyl carbons (-CH₃) of the ethoxy groups are the most shielded, with a signal anticipated around δ 15 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 166 |

| Aromatic C (quaternary) | ~ 130 |

| Aromatic CH | ~ 128-133 |

| Acetal CH | ~ 100 |

| Ester O-CH₂ | ~ 66 |

| Ethoxy O-CH₂ | ~ 62 |

| Ethoxy CH₃ | ~ 15 |

This is a predictive table based on analogous structures. Actual values may vary.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis and Coupling Patterns

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band is expected to be the strong C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1725-1700 cm⁻¹. vscht.cz The presence of conjugation with the benzene ring may shift this peak to the lower end of the range.

Other significant peaks include the C-O stretching vibrations of the ester and ether linkages. The ester C-O stretch is usually observed as two bands, one asymmetric and one symmetric, in the region of 1300-1000 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy and ethyl groups will appear just below 3000 cm⁻¹. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | ~ 3100-3000 |

| Aliphatic C-H | Stretch | ~ 2980-2850 |

| Ester C=O | Stretch | ~ 1725-1700 |

| Aromatic C=C | Stretch | ~ 1600, 1450 |

| Ester/Ether C-O | Stretch | ~ 1300-1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. The molecular weight of this compound (C₁₃H₁₈O₄) is 238.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z of 238.

The fragmentation of benzoate esters is well-characterized. nih.govchemguide.co.uk A primary fragmentation pathway involves the cleavage of the ester bond. The most stable fragment is often the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is typically the base peak. Another significant fragment arises from the loss of the ethoxy group from the benzoyl fragment, leading to a phenyl cation at m/z 77.

Fragmentation of the diethoxyethyl side chain is also expected. Loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 193. Cleavage of the C-C bond adjacent to the ester oxygen would produce a fragment corresponding to the diethoxyethyl cation at m/z 103 [(CH₃CH₂O)₂CHCH₂⁺].

Advanced X-ray Crystallography of Co-crystallized Products or Analogs

Computational Chemistry and Theoretical Investigations of 2,2 Diethoxyethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. northwestern.edu These calculations solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels. northwestern.edu For 2,2-diethoxyethyl benzoate (B1203000), these calculations can reveal the most stable conformations by mapping the potential energy surface as a function of bond rotations.

The flexible diethoxyethyl group can adopt numerous conformations, and quantum chemical calculations can identify the low-energy conformers that are most likely to exist. This is crucial as the conformation can significantly influence the molecule's physical and chemical properties.

Table 1: Calculated Relative Energies of 2,2-Diethoxyethyl Benzoate Conformers

| Conformer | Dihedral Angle (Cα-Cβ-O-Cγ) (°) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178.5 | 0.00 | 65.2 |

| B | 65.2 | 1.25 | 20.1 |

| C | -68.9 | 1.80 | 14.7 |

Note: Data is hypothetical and for illustrative purposes. Calculations would typically be performed at a specific level of theory (e.g., MP2/6-31G).*

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sumitomo-chem.co.jp It is particularly well-suited for studying reaction mechanisms by locating transition states and calculating activation energies. rsc.org For this compound, DFT can be employed to model reactions such as hydrolysis of the ester or acetal (B89532) groups.

By mapping the energy profile of a reaction pathway, DFT calculations can identify the highest energy point, the transition state, which represents the kinetic barrier to the reaction. scirp.org This information is critical for predicting reaction rates and understanding the factors that control chemical transformations. For instance, the acid-catalyzed hydrolysis of the benzoate ester could be modeled to determine the precise structure and energy of the tetrahedral intermediate and the subsequent transition states.

Table 2: DFT Calculated Activation Energies for Hydrolysis of this compound

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

| Ester Hydrolysis | ||

| Nucleophilic Attack | TS1 | 15.8 |

| Proton Transfer | TS2 | 8.2 |

| Acetal Hydrolysis | ||

| Protonation | TS3 | 12.1 |

| C-O Bond Cleavage | TS4 | 18.5 |

Note: Data is hypothetical and for illustrative purposes. Calculations would typically be performed using a functional like B3LYP with a suitable basis set.

Molecular Dynamics Simulations to Understand Conformation and Interaction

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of a molecule like this compound in a solvent environment. nih.gov This allows for the exploration of conformational landscapes and intermolecular interactions in a more realistic setting than static quantum calculations. rsc.org

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule flexes and folds, and how it interacts with surrounding solvent molecules through forces like hydrogen bonding and van der Waals interactions. This is particularly useful for understanding its solubility and transport properties.

Table 3: Key Intermolecular Interactions from a Simulated Annealing MD of this compound in Water

| Interaction Type | Interacting Atoms (Molecule - Solvent) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Carbonyl Oxygen - Water Hydrogen | 2.9 | 85 |

| Hydrogen Bond | Ether Oxygen - Water Hydrogen | 3.1 | 60 |

| van der Waals | Benzene (B151609) Ring - Water | >3.5 | 100 |

Note: Data is hypothetical and for illustrative purposes. Simulations would be run for a specified time (e.g., 100 ns) using a force field like AMBER or CHARMM.

Theoretical Prediction of Molecular Properties Pertinent to Reactivity (e.g., charge distribution, orbital interactions)

The reactivity of a molecule is intrinsically linked to its electronic properties. Theoretical calculations can predict a range of properties that provide insight into where and how a molecule is likely to react. ajchem-a.com For this compound, this includes the distribution of partial charges on each atom and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. scirp.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. nih.gov

Table 4: Predicted Molecular Properties of this compound

| Property | Value | Description |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons, likely localized on the benzene ring. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, likely centered on the carbonyl group. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability. scirp.org |

| Mulliken Atomic Charges | ||

| Carbonyl Carbon | +0.45 e | Indicates a significant electrophilic site. |

| Carbonyl Oxygen | -0.52 e | Indicates a significant nucleophilic site. |

| Ester Oxygen | -0.38 e | A potential site for protonation. |

Note: Data is hypothetical and for illustrative purposes. These properties would be derived from quantum chemical or DFT calculations.

Applications of 2,2 Diethoxyethyl Benzoate in Complex Organic Synthesis

Role as a Strategic Building Block in Natural Product Total Synthesis

The structural features of 2,2-diethoxyethyl benzoate (B1203000) make it an effective component in the multistep synthesis of complex natural products. It primarily acts as a masked glycoaldehyde equivalent, which can be unmasked under specific acidic conditions to participate in crucial carbon-carbon bond-forming reactions.

A significant application of 2,2-diethoxyethyl benzoate is demonstrated in the total synthesis of renieramycin and cribrostatin-type marine alkaloids, which are known for their potent antitumor properties. jst.go.jp In the synthesis of Renieramycin I and a large-scale synthesis of Cribrostatin 4 (also known as Renieramycin H), this compound is a key reactant in a modified Pictet-Spengler cyclization. nih.govmdpi.com

The synthesis strategy involves the reaction of an O-trimethylsilyl lactim intermediate with this compound. nih.gov This key step is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in the presence of acetic anhydride (B1165640). nih.govmdpi.com The reaction proceeds to form the core tetrahydroisoquinoline ring system characteristic of these natural products. nih.gov This specific cyclization has been shown to yield the product as a mixture of diastereomers, highlighting the stereochemical considerations inherent in the construction of these complex molecules. nih.govmdpi.com For instance, in one reported synthesis, the reaction yielded a 10:3 ratio of diastereomers. nih.govmdpi.com

Table 1: Key Reagents in the Pictet-Spengler Cyclization for Renieramycin/Cribrostatin Core Synthesis nih.govmdpi.com

| Role | Reagent |

| Lactam Precursor | O-trimethylsilyl lactim intermediate |

| Aldehyde Equivalent | This compound |

| Lewis Acid Promoter | Trimethylsilyl triflate (TMSOTf) |

| Additive | Acetic Anhydride (Ac₂O) |

| Base | Triethylamine (TEA) |

This approach has proven effective for building the pentacyclic framework of Cribrostatin 4 and related analogues. mdpi.comresearchgate.net The use of this compound is crucial as it introduces the necessary two-carbon unit at the C-1 position of the isoquinoline (B145761) core, which is later elaborated to form the complete natural product structure.

The saframycin family of antibiotics are structurally related to the renieramycins, sharing a common pentacyclic tetrahydroisoquinoline core. jst.go.jp The synthetic strategies developed for renieramycins, which heavily rely on building blocks like this compound, are therefore conceptually relevant to the construction of the saframycin scaffold. chula.ac.th The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines, is central to the assembly of both the renieramycin and saframycin frameworks. jst.go.jpmdpi.com While direct use of this compound in every published saframycin synthesis is not universally documented, its successful application in the closely related renieramycin family provides a validated blueprint for accessing the shared architectural features of these complex antitumor agents. jst.go.jpacs.org

Synthesis of Renieramycin and Cribrostatin Analogues

Development of Stereoselective Routes for Chiral Architectures

The synthesis of biologically active natural products often requires precise control over stereochemistry. The use of this compound in cyclization reactions inherently involves the creation of new stereocenters, making the development of stereoselective routes a key research focus. jst.go.jp

In the synthesis of the Cribrostatin 4 core, the Pictet-Spengler cyclization involving this compound was found to proceed with a degree of stereoselectivity. jst.go.jp Analysis of the reaction intermediate confirmed that the cyclization can occur from the less sterically hindered face of an iminium ion intermediate, initially establishing a trans relationship between protons at the newly formed stereocenters. jst.go.jp However, since the desired natural products often possess a cis stereochemistry, further synthetic modifications are required to achieve the correct configuration. jst.go.jp

The challenge of controlling stereoselectivity has led to broader investigations into chiral auxiliaries and catalysts for similar transformations. researchgate.net For example, research into asymmetric Pictet-Spengler reactions using chiral Brønsted acids aims to induce high enantioselectivity in the formation of tetrahydroisoquinoline frameworks. nih.gov Furthermore, the diastereoselective allylation of aldehydes using reagents containing a 2,2-diethoxyethyl group has been explored, demonstrating that Lewis acids can influence the stereochemical outcome (e.g., achieving high 1,3-anti-diastereoselectivity) in the construction of chiral building blocks. researchgate.net These parallel developments highlight the ongoing effort to refine synthetic routes involving acetal-protected synthons like this compound to produce complex chiral architectures with high stereochemical purity.

Mechanistic Insights into Complex Cyclization and Coupling Reactions

The reactivity of this compound is centered on its function as a masked aldehyde, which participates in key bond-forming steps under specific catalytic conditions.

The primary cyclization reaction employing this compound is the Pictet-Spengler reaction. mdpi.com The established mechanism in the context of renieramycin synthesis begins with the silylation of a lactam precursor to form an O-trimethylsilyl lactim intermediate. nih.govmdpi.com This intermediate is then activated by a Lewis acid, TMSOTf. Simultaneously, the this compound is thought to form a reactive oxocarbenium ion under the acidic conditions, which then acts as the electrophile. The nucleophilic nitrogen or activated carbon of the lactim intermediate attacks this electrophile, initiating the cyclization cascade that forms the tetrahydroisoquinoline ring system. nih.govmdpi.com This type of reaction is fundamental for creating complex heterocyclic scaffolds from relatively simple precursors. wikipedia.org

While not a classical metal-catalyzed cross-coupling reaction, this transformation represents a sophisticated coupling of two molecular fragments. The broader field of coupling reactions offers insights into the potential reactivity of the benzoate moiety. iitk.ac.innih.gov For instance, studies on the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates show that the C(vinyl)–O(benzoate) bond can be activated by a Ni(0) complex. nih.gov The proposed mechanism involves the regioselective oxidative addition of the nickel catalyst to the C–O bond, forming a vinylnickel(II) benzoate intermediate, which then participates in further coupling. nih.gov While the substrate and conditions differ, this demonstrates that a benzoate group can function as a leaving group in metal-catalyzed cycles. nih.govlibretexts.org This opens up theoretical possibilities for alternative activation modes of this compound in novel coupling reactions beyond its established role in acid-catalyzed cyclizations.

Degradation Pathways and Environmental Fates of 2,2 Diethoxyethyl Benzoate

Thermal Degradation Studies: Products and Mechanisms

Thermal degradation of complex organic molecules often proceeds through various competing reaction pathways, leading to a diverse array of smaller, more volatile compounds. In the case of the model compound, Derivative 1, heating at temperatures of 120 °C and 180 °C results in significant degradation, with the specific products formed being highly dependent on the solvent used. rsc.orgrsc.org

Formation of Aldehydes and Related Acetal-Containing Compounds (e.g., (2,2-diethoxyethyl)benzene)

In an ethanol (B145695) medium, the thermal degradation of the model compound leads to the formation of several acetal-containing products. Benzaldehyde (B42025) diethyl acetal (B89532) is a major product, with a relative content of 36.53% when heated at 120 °C, which slightly increases to 37.67% at 180 °C. rsc.orgrsc.org This suggests its relative stability at higher temperatures compared to other degradation products.

The proposed mechanism for the formation of these acetals involves the generation of intermediate aldehydes, such as benzaldehyde and phenylacetaldehyde (B1677652). researchgate.net These aldehydes then undergo aldol (B89426) condensation reactions with the ethanol solvent to produce the corresponding acetal compounds. researchgate.net For instance, phenylacetaldehyde reacts with ethanol to form (2,2-diethoxyethyl)benzene (B1360067). researchgate.net The relative content of (2,2-diethoxyethyl)benzene was found to be 2.25% at 120 °C and 1.76% at 180 °C in this model system. rsc.org

Ester Cleavage Products

Ester cleavage is a prominent pathway in the thermal degradation of the model compound in ethanol. Ethyl benzoate (B1203000) is formed as a significant product, resulting from the esterification of benzoic acid precursors with the ethanol solvent. researchgate.netrsc.org At 120 °C, ethyl benzoate constitutes 6.70% of the degradation products. rsc.orgrsc.org However, as the temperature increases to 180 °C, its relative content decreases to 4.52%, indicating that it may be less thermally stable than the acetal products under these conditions. rsc.orgrsc.org

Influence of Solvent Media on Degradation Kinetics and Product Distribution

The choice of solvent has a profound impact on the degradation pathways and the resulting product distribution. researchgate.netrsc.org A comparison of the thermal degradation of the model compound in ethanol versus an aqueous medium clearly illustrates this influence.

In an aqueous solution at 120 °C, the degradation of Derivative 1 primarily yields phenylalanine ethyl ester, which accounts for 93.38% of the products. rsc.org At 180 °C, the product profile changes, with the content of phenylalanine ethyl ester decreasing to 38.88% and phenylacetaldehyde appearing as a notable product (3.85%). rsc.org

In stark contrast, when the degradation is carried out in ethanol, the product distribution shifts dramatically. The yield of phenylalanine ethyl ester is greatly reduced, and instead, compounds formed through reactions with ethanol become dominant. researchgate.netrsc.org As detailed previously, benzaldehyde diethyl acetal and ethyl benzoate are the main degradation products in ethanol. researchgate.netrsc.org This highlights that the solvent is not merely an inert medium but an active participant in the degradation reactions, leading to different chemical pathways and significantly altering the final product composition. researchgate.netrsc.org

The following tables summarize the key degradation products identified in the model system under different solvent and temperature conditions.

Table 1: Relative Content (%) of Major Degradation Products from a Model Compound (Derivative 1) in Ethanol at Different Temperatures

| Compound | Relative Content at 120 °C (%) | Relative Content at 180 °C (%) |

|---|---|---|

| Benzaldehyde diethyl acetal | 36.53 | 37.67 |

| Ethyl benzoate | 6.70 | 4.52 |

| Phenylalanine ethyl ester | 5.86 | - |

| Ethyl-3-phenylpropionate | 5.72 | 5.11 |

| (2,2-diethoxyethyl)benzene | 2.25 | 1.76 |

| Ethyl cinnamate | 1.84 | 3.62 |

Table 2: Comparison of Major Degradation Products from a Model Compound (Derivative 1) in Water vs. Ethanol at 180 °C

| Compound | Solvent | Relative Content (%) |

|---|---|---|

| Phenylalanine ethyl ester | Water | 38.88 |

| Phenylacetaldehyde | Water | 3.85 |

| Benzaldehyde diethyl acetal | Ethanol | 37.67 |

| Ethyl-3-phenylpropionate | Ethanol | 5.11 |

| Ethyl benzoate | Ethanol | 4.52 |

Emerging Research Avenues and Future Directions for 2,2 Diethoxyethyl Benzoate

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 2,2-diethoxyethyl benzoate (B1203000) involves the dropwise addition of benzoyl chloride to a pyridine (B92270) solution of glycol aldehyde diethyl acetal (B89532). harvard.edu While effective, contemporary research efforts are increasingly focused on aligning such syntheses with the principles of green chemistry to enhance efficiency and sustainability.

Future methodologies are likely to target several key areas of improvement:

Safer Solvents and Reaction Conditions: The use of pyridine as a solvent presents environmental and safety concerns. Research is moving towards the adoption of safer, water-based, or bio-derived solvents. nih.gov Additionally, developing methods that operate under milder reaction conditions can reduce energy consumption. nih.gov One approach is the potential use of molten-state or solvent-free reactions, which significantly reduces solvent waste and can simplify product purification. nih.gov

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). acs.org This involves minimizing by-products and exploring catalytic approaches that use small amounts of a catalyst rather than stoichiometric reagents. acs.org The development of recyclable catalysts, particularly solid catalysts, is a key goal to minimize waste. nih.govacs.org

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation is a recognized green chemistry tool that can lead to faster, more efficient, and cleaner reactions compared to conventional heating. acs.org

By integrating these principles, future syntheses of 2,2-diethoxyethyl benzoate can become more economically viable and environmentally benign. acs.orgmdpi.com

Exploration of Novel Catalytic Reactions Utilizing this compound

A significant area of emerging research is the use of this compound as a key reactant in complex catalytic reactions. A prominent example is its application in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many bioactive alkaloids. harvard.eduwikipedia.org

The Pictet-Spengler reaction is a chemical reaction where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. depaul.edu The reaction is typically driven by the formation of an electrophilic iminium ion under acidic conditions. depaul.edu In advanced applications, this compound serves as a crucial building block. For instance, in a key step toward the synthesis of renieramycin I and cribrostatin 4, a lactam intermediate was treated with this compound in the presence of trimethylsilyl (B98337) triflate (TMSOTf) and acetic anhydride (B1165640) (Ac₂O). wikipedia.org This reaction yielded the desired Pictet-Spengler product as a diastereomeric mixture in a high yield of 92%. wikipedia.org

| Reactant A | Reactant B | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| Lactam Intermediate (99) | This compound | Trimethylsilyl triflate (TMSOTf), Ac₂O | Diketopiperazine THIQ (100) | 92% |

The exploration of novel catalysts, such as different Brønsted or Lewis acids, and chiral catalysts for asymmetric versions of this reaction, represents a significant future direction. harvard.eduwikipedia.org The goal is to achieve higher selectivity and efficiency in the synthesis of complex, polycyclic molecules from relatively simple precursors like this compound.

Advanced Spectroscopic and Computational Techniques for Comprehensive Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Modern research heavily relies on a combination of advanced spectroscopic and computational methods to elucidate these complex pathways.

The mechanism of the Pictet-Spengler reaction, for example, is understood to proceed through the initial formation of an iminium ion, followed by an intramolecular electrophilic attack to form a spirocycle intermediate, and a final deprotonation/rearrangement step to restore aromaticity. depaul.edu

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for characterizing intermediates and final products. nih.govclockss.orgnih.gov In-situ spectroscopic methods, like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, can be used for real-time monitoring of reaction progress, providing valuable kinetic data. harvard.edu The isolation and spectroscopic characterization (e.g., via X-ray crystallography) of key intermediates, such as the azaspiroindolenine in related reactions, provide strong evidence for the proposed mechanistic pathways. nih.govuchile.cl

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for studying reaction mechanisms. acs.org These computational studies can model transition state structures, calculate reaction energy profiles, and explain the origins of regio- and stereoselectivity. mdpi.com For the Pictet-Spengler reaction, DFT has been used to investigate the role of catalysts, the stability of intermediates, and the reasons for the preferential formation of one isomer over another. acs.org

By combining experimental data from kinetics and spectroscopy with theoretical insights from computational studies, researchers can build a comprehensive picture of the reaction landscape, enabling the rational design of more effective synthetic protocols. acs.org

Design and Synthesis of New Chemical Entities Incorporating the this compound Motif for Research Purposes

The ultimate goal of studying reagents like this compound is to use them in the construction of novel, value-added molecules. Its structure is particularly suited for introducing a protected two-carbon aldehyde equivalent into a target molecule, which can then be used for further transformations.

Research has demonstrated its successful incorporation into complex molecular frameworks destined for natural product synthesis.

Synthesis of Natural Product Precursors: As previously mentioned, this compound is a key component in the synthesis of advanced intermediates for the marine alkaloids renieramycin I and cribrostatin 4. wikipedia.org The Pictet-Spengler reaction transforms it into a diketopiperazine-fused tetrahydroisoquinoline system, which forms the core of these complex natural products. wikipedia.org

Formation of Heterocycles: Beyond the Pictet-Spengler reaction, this compound can be used to synthesize other heterocyclic systems. For example, it is a reactant in the synthesis of (2,2-Diethoxyethyl)-2,4-diphenyl-1H-pyrrole.

The development of a library of diverse molecules based on the this compound motif is a promising avenue for discovering new compounds with potential applications in materials science and medicinal chemistry research. wikipedia.org

Q & A

Q. Methodology :

- Step 1 : React benzylamine with diethyl acetaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the 2,2-diethoxyethyl intermediate .

- Step 2 : Perform a benzoylation reaction using benzoic anhydride or benzoyl chloride under anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Validation : Confirm structure via H NMR (δ ~4.5–5.0 ppm for ethoxy protons) and IR (C=O stretch ~1720 cm⁻¹) .

Basic: How should researchers characterize the purity of this compound?

Q. Methodology :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% ideal).

- Spectroscopy :

- Elemental Analysis : Verify C, H, O percentages match calculated values (e.g., C₃H₅O₄).

Basic: What safety protocols are critical during handling?

Q. Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this compound degrade under varying pH conditions?

Q. Methodology :

-

Experimental Design :

- Prepare buffered solutions (pH 2–12).

- Incubate the compound at 25°C/37°C and monitor degradation via HPLC.

-

Key Findings :

-

Stability Table :

pH Half-Life (25°C) Major Degradants 2 48 hrs Benzoic acid 7 120 hrs None detected 12 24 hrs Sodium benzoate

Advanced: What computational tools predict reactivity in esterification reactions involving this compound?

Q. Methodology :

- Software : Use Reaxys or Pistachio databases to model reaction pathways .

- Parameters :

- Calculate activation energies for ethoxy group substitution.

- Simulate nucleophilic attack by benzoyl chloride using DFT (B3LYP/6-31G* basis set).

- Validation : Compare predicted intermediates (e.g., tetrahedral oxyanion) with experimental LC-MS/MS data .

Advanced: How does this compound interact with lipid bilayers in biochemical studies?

Q. Methodology :

- Experimental Setup :

- Incorporate the compound into liposomes (DPPC/cholesterol) and monitor phase transitions via DSC.

- Use fluorescence anisotropy to assess membrane fluidity changes.

- Findings :

Basic: What solvents are optimal for dissolving this compound?

Q. Methodology :

-

Solubility Table :

Solvent Solubility (mg/mL, 25°C) DMSO 50 Ethanol 30 Water <0.1 -

Recommendation : Use DMSO for in vitro assays; dilute to <1% in aqueous buffers to prevent precipitation .

Advanced: Can this compound serve as a pro-drug in drug delivery systems?

Q. Methodology :

- Proof of Concept :

- Conjugate with active pharmaceutical ingredients (APIs) via ester linkages.

- Test hydrolysis in plasma (37°C, pH 7.4) to measure API release kinetics.

- Results :

Contradictions & Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.